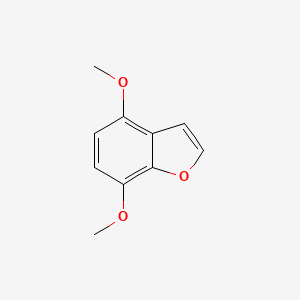

4,7-Dimethoxybenzofuran

Description

Overview of the Benzofuran (B130515) Core in Organic Synthesis

The benzofuran ring system, which consists of a furan (B31954) ring fused to a benzene (B151609) ring, is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds. nih.govacs.org First synthesized in 1870, this structural motif has since become a focal point for chemists and pharmaceutical researchers due to the broad spectrum of biological activities exhibited by its derivatives. nih.gov These activities include antimicrobial, antiviral, antitumor, and anti-inflammatory properties. nih.govresearchgate.net The versatility of the benzofuran core allows for the synthesis of a diverse range of derivatives with applications in medicinal, agricultural, and materials science. bohrium.com The development of innovative and efficient synthetic methodologies to construct the benzofuran nucleus remains an active area of research, driven by the increasing demand for novel pharmaceutical agents. nih.govbohrium.com

The synthesis of benzofurans can be achieved through various methods, including transition-metal-catalyzed reactions, acid- or base-catalyzed cyclizations, and more recently, visible-light-mediated processes. nih.govbohrium.com Transition metals such as palladium, copper, nickel, and gold have been extensively used to catalyze the formation of the benzofuran ring system. acs.orgbohrium.com

Strategic Importance of 4,7-Dimethoxybenzofuran as a Synthetic Scaffold

This compound is a specific derivative of benzofuran that has garnered significant attention as a key building block in organic synthesis. Its structure, featuring two methoxy (B1213986) groups at the 4 and 7 positions of the benzofuran ring, provides a unique electronic and steric environment that influences its reactivity and biological activity. The molecular formula for this compound is C₁₀H₁₀O₃. smolecule.com

The strategic placement of the methoxy groups makes this compound a valuable precursor for the synthesis of more complex molecules. These methoxy groups can be demethylated or can direct further substitutions on the aromatic ring, allowing for the introduction of various functional groups. This adaptability is crucial for creating libraries of compounds for drug discovery and for fine-tuning the properties of target molecules. For instance, it serves as a precursor for the synthesis of This compound-5-carbaldehyde (B14886969) and 6-hydroxy-4,7-dimethoxybenzofuran derivatives, which are themselves important intermediates in the preparation of biologically active compounds. mdpi.comekb.eg

Current Research Landscape and Emerging Trends

Current research on this compound and its derivatives is vibrant and multifaceted. A significant area of focus is its application in medicinal chemistry, particularly in the development of novel therapeutic agents. smolecule.com Derivatives of this compound have shown promise as antiviral, anticancer, and antimicrobial agents. smolecule.com For example, certain derivatives have been investigated for their potential to inhibit cancer cell proliferation and for their activity against various pathogens. researchgate.netsmolecule.com

Emerging trends in the research of this compound include its use in the synthesis of complex heterocyclic systems and its application in materials science. Researchers are exploring new synthetic routes to access a wider range of derivatives with tailored properties. smolecule.com The development of "hybrid" molecules, where the this compound scaffold is combined with other pharmacophores, is a promising strategy to enhance biological activity and overcome drug resistance. ekb.eg Furthermore, the unique electronic characteristics of some of its derivatives are being explored for potential applications in organic electronics and photonics. smolecule.com

The synthesis of various derivatives starting from this compound highlights its versatility. For instance, it can undergo alkylation and condensation reactions to form more complex structures. smolecule.com It is also used in the synthesis of benzofuran-4,7-quinones, which have shown specific cytotoxicity towards breast and lung cancer cells. researchgate.net

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications/Research Areas |

| This compound | C₁₀H₁₀O₃ | 178.18 | Precursor in organic synthesis, medicinal chemistry. smolecule.com |

| This compound-5-carbaldehyde | C₁₁H₁₀O₄ | 206.19 | Intermediate for chalcone (B49325) synthesis, NLRP3-inflammasome inhibitors. mdpi.comchemsrc.com |

| This compound-5-carboxylic acid | C₁₁H₁₀O₅ | 222.19 | Synthesis of amides and other derivatives. chemscene.com |

| 6-Hydroxy-4,7-dimethoxybenzofuran | C₁₀H₁₀O₄ | 194.18 | Precursor for antimicrobial and anti-inflammatory agents. mdpi.comjst.go.jp |

Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

4,7-dimethoxy-1-benzofuran |

InChI |

InChI=1S/C10H10O3/c1-11-8-3-4-9(12-2)10-7(8)5-6-13-10/h3-6H,1-2H3 |

InChI Key |

JNPXANDVBOJQFI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=COC2=C(C=C1)OC |

Synonyms |

4,7-dimethoxybenzo(c)furan 4,7-dimethoxybenzofuran |

Origin of Product |

United States |

Synthetic Methodologies for 4,7 Dimethoxybenzofuran and Its Key Intermediates

Conventional Synthetic Routes to the Benzofuran (B130515) Framework

The construction of the benzofuran skeleton, the central feature of 4,7-dimethoxybenzofuran, can be achieved through several established chemical strategies. These conventional methods often rely on fundamental organic reactions to build the fused ring system.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for forming the benzofuran ring. This approach involves a precursor molecule that already contains the majority of the required atoms, which then undergoes a ring-closing reaction. A notable example is the base-promoted intramolecular cyclization of o-bromobenzylketones. This transition-metal-free method utilizes a strong base, such as potassium t-butoxide, to facilitate the formation of the furan (B31954) ring, offering a straightforward route to substituted benzofurans. researchgate.net

Another intramolecular cyclization approach involves the oxidative cyclization of o-allylphenol derivatives. In this method, a phenol (B47542) bearing an allyl group at the ortho position is treated with an oxidizing agent, often in the presence of a palladium catalyst, to induce ring closure and form the benzofuran system. mdpi.com

Annulation Reactions

Annulation reactions involve the formation of a new ring onto a pre-existing one. The Robinson annulation, a classic method for forming six-membered rings, has inspired the development of aza-Robinson annulation strategies to create nitrogen-containing fused bicyclic systems. nih.gov While not directly forming a benzofuran, the principles of annulation are fundamental in heterocyclic synthesis. A more direct approach to the benzofuran core can be achieved through the reaction of o-iodophenols with terminal alkynes under Sonogashira coupling conditions, which proceeds via an intermolecular reaction followed by cyclization. researchgate.net Copper-promoted hydration/annulation of 2-fluorophenylacetylene derivatives also provides a pathway to the benzofuran skeleton. mdpi.com

Multi-Step Synthesis from Aromatic Precursors

The synthesis of this compound often begins with readily available aromatic precursors. smolecule.com A common starting material is 2,6-dimethoxyphenol. smolecule.com The synthesis of the benzofuran nucleus can also be achieved starting from ortho-hydroxybenzyl alcohol and aromatic terminal alkynes. mdpi.com The strategic placement of substituents on the initial aromatic ring is crucial and dictates the final substitution pattern of the benzofuran product. libretexts.org

A key intermediate in many syntheses of derivatives is khellinone (B1209502), or more specifically, 1-(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)ethan-1-one, which can be synthesized through the alkaline hydrolysis of khellin. ekb.eg This intermediate serves as a versatile platform for further elaboration. For instance, it can undergo condensation reactions with various aldehydes to form chalcones, which are precursors to a wide array of heterocyclic compounds. ajbasweb.com

Table 1: Conventional Synthesis Starting Materials and Intermediates

| Starting Material/Intermediate | Product Type | Reference |

|---|---|---|

| 2,6-Dimethoxyphenol | This compound | smolecule.com |

| o-Bromobenzylketones | Substituted benzofurans | researchgate.net |

| o-Allylphenols | Substituted benzofurans | mdpi.com |

| o-Iodophenols and terminal alkynes | 2-Substituted benzofurans | researchgate.net |

| Khellin | Khellinone | ekb.eg |

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has benefited significantly from the application of both transition metal catalysis and organocatalysis.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metals, particularly palladium, copper, and rhodium, play a pivotal role in the construction of the benzofuran framework. sioc-journal.cnresearchgate.net These catalysts facilitate a variety of coupling and cyclization reactions that are highly effective for this purpose.

Palladium-catalyzed reactions are widely employed. For example, the Sonogashira coupling of o-iodophenols with terminal alkynes is a powerful tool for creating 2-substituted benzofurans. researchgate.net Palladium(II)-catalyzed oxidative annulation of in situ generated o-cinnamyl phenols is another efficient method. mdpi.com Rhodium catalysts have been utilized in the intramolecular hydroarylation of imidazole-substituted allyloxy aryls to produce dihydrobenzofurans. nih.gov

Copper-catalyzed reactions also offer valuable synthetic routes. A copper-promoted hydration/annulation of 2-fluorophenylacetylene derivatives provides an effective means to synthesize benzofurans. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Reactions in Benzofuran Synthesis

| Catalyst System | Reaction Type | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Palladium powder, CuI, PPh₃ | Sonogashira coupling/cyclization | o-Iodophenol, terminal alkyne | 2-Substituted benzofuran | researchgate.net |

| PdCl₂(C₂H₄)₂ | Oxidative annulation | o-Cinnamyl phenol | 2-Benzyl benzofuran | mdpi.com |

| [RhCp*Cl₂]₂ | Intramolecular hydroarylation | Imidazole-substituted allyloxy aryl | Dihydrobenzofuran | nih.gov |

Organocatalytic Methodologies

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. mdpi.com These methods often offer high levels of stereoselectivity. nih.gov

In the context of synthesizing derivatives of this compound, organocatalytic approaches have been successfully applied. For instance, the synthesis of rapanone (B192247) derivatives has been achieved via an organocatalytic reductive C-alkylation, demonstrating the potential for metal-free modifications of related structures. nih.gov The use of organocatalysts like benzylamine (B48309) can facilitate one-pot reactions under mild, room-temperature conditions. nih.gov Domino reactions, such as the organocatalytic Michael-Knoevenagel condensation, provide efficient pathways to complex cyclic systems. au.dk While direct organocatalytic synthesis of the this compound core is less documented, the principles are applicable to the synthesis of its chiral derivatives and more complex analogs. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-Dimethoxyphenol |

| Potassium t-butoxide |

| o-Bromobenzylketones |

| o-Allylphenol |

| Palladium |

| o-Iodophenols |

| Terminal alkynes |

| Copper |

| 2-Fluorophenylacetylene |

| Khellinone |

| 1-(6-Hydroxy-4,7-dimethoxybenzofuran-5-yl)ethan-1-one |

| Khellin |

| Chalcones |

| Rhodium |

| Imidazole |

| Benzylamine |

Gold-Catalyzed Functionalization Reactions

Gold catalysis has become a powerful tool in organic synthesis, prized for its unique π-acidity and ability to facilitate a range of transformations under mild conditions. chim.it In the realm of benzofuran synthesis, gold catalysts, often used in conjunction with a silver co-catalyst, have proven effective in promoting cyclization reactions. For instance, a bimetallic gold–silver system has been employed for the synthesis of benzofuran derivatives. nih.gov Another approach involves the gold-promoted reaction of alkynyl esters with quinols to form the benzofuran nucleus. acs.org

Gold-catalyzed reactions are noted for their functional group tolerance and the capacity to construct carbon-carbon and carbon-heteroatom bonds efficiently. beilstein-journals.org These catalysts can activate alkynes and alkenes toward nucleophilic attack, a fundamental process in many cyclization strategies. unimi.it The development of tandem reactions, where multiple transformations occur in a single pot, has further expanded the utility of gold catalysis in synthesizing complex molecules, including those with a benzofuran core. beilstein-journals.orgnih.gov

Recent research has highlighted the potential of gold-catalyzed cycloisomerization reactions of enynes to build carbo- and heterocyclic structures. beilstein-journals.org This involves a Friedel–Crafts type addition of an electron-rich aromatic system to a gold-activated alkene, followed by cyclization. While direct examples for this compound are not explicitly detailed, the general methodologies are applicable to appropriately substituted precursors.

Table 1: Examples of Gold-Catalyzed Reactions for Benzofuran Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Ph₃PAuCl/AgNTf₂ | Phenol and CF₃-substituted propynols | Benzofuran derivatives | nih.gov |

| JohnPhosAuCl/AgNTf₂ | Alkynyl esters and quinols | Benzofuran nucleus | acs.org |

| PPh₃AuCl/AgSbF₆ | 1,6-enynes and electron-rich aromatics | Functionalized carbo- and heterocycles | beilstein-journals.org |

Novel and Emerging Synthetic Strategies

The quest for more efficient and selective synthetic methods has led to the exploration of novel activation strategies, including electrochemistry, ruthenium-mediated reactions, and photochemistry.

Electrochemical Synthetic Methods

Organic electrosynthesis is gaining traction as a sustainable and efficient method for constructing chemical bonds, utilizing electricity to drive redox reactions. chim.itosi.lv This approach can often be conducted under mild conditions, tolerating a variety of functional groups. chim.it The synthesis of heterocyclic compounds, including benzofurans, has been a focus of this field. bohrium.com

Electrochemical methods can generate reactive intermediates in a controlled manner, avoiding the need for harsh chemical oxidants or reductants. beilstein-journals.org For instance, the anodic oxidation of substrates can initiate cyclization reactions to form the benzofuran ring. While specific protocols for the direct electrosynthesis of this compound are still emerging, the general principles are promising. The choice of electrode material (e.g., graphite, platinum, nickel) and electrolyte can significantly influence the reaction outcome. beilstein-journals.org

Ruthenium-Mediated Isomerization and Ring-Closing Metathesis

Ruthenium catalysts are well-known for their utility in olefin metathesis and isomerization reactions. A powerful strategy for synthesizing substituted benzofurans involves a ruthenium-mediated isomerization of an allyl group, followed by ring-closing metathesis (RCM). organic-chemistry.orgscribd.com Specifically, this compound has been successfully synthesized using this novel method. scribd.comcore.ac.uk

The process typically starts with a precursor that is subjected to allylation, a heat-initiated Claisen rearrangement, and then re-allylation to create the necessary diene for the RCM reaction. core.ac.uk This sequence has been shown to produce this compound in good yields. scribd.comcore.ac.uk The versatility of this method allows for the synthesis of a variety of substituted benzofurans by simply changing the starting phenol. organic-chemistry.orgorganic-chemistry.org

Table 2: Ruthenium-Mediated Synthesis of this compound

| Reaction Type | Key Steps | Resulting Compound | Reference |

| Isomerization/Ring-Closing Metathesis | Allylation, Claisen rearrangement, Re-allylation, RMI/RCM | This compound | scribd.comcore.ac.uk |

Photo-Induced Synthetic Pathways

Photochemical reactions offer a unique way to access reactive intermediates and drive chemical transformations. While the direct photo-induced synthesis of this compound is not extensively documented, related photochemical methods for benzofuran synthesis have been reported. For example, the photo-oxidative cyclization of N-phenyl-4(H)-oxo-1-benzopyran-2-carboxamides has been used to prepare nitrogen analogues of rotenonoids, which share a similar core structure. nih.gov Visible-light-promoted reactions are also emerging as a green alternative for benzofuran synthesis. bohrium.com These methods often rely on photosensitizers to initiate the desired chemical transformations.

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, reduced energy consumption, and the development of solvent-free reaction conditions.

Solvent-Free Reaction Conditions and Grinding Techniques

Solvent-free reactions, often conducted using grinding or mechanochemical activation, represent a significant step towards more environmentally friendly synthesis. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives related to benzofurans. researchgate.net The grinding of reactants together, sometimes with a catalytic amount of a solid support or base, can lead to high yields in short reaction times, often without the need for external heating. tandfonline.com

For example, the condensation of 1-(this compound-5-yl)ethan-1-ones with other reagents has been achieved under solvent-free grinding conditions to produce more complex heterocyclic systems. researchgate.net This demonstrates the feasibility of using intermediates like this compound derivatives in green synthetic protocols. The simplicity, efficiency, and reduced waste generation make grinding a highly attractive technique for future synthetic efforts in this area. nih.gov

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced product purity. researchgate.netoatext.com The application of microwave irradiation in the synthesis of benzofuran scaffolds has been particularly successful, facilitating rapid and efficient construction of this important heterocyclic core. nih.govnih.gov

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the methodologies applied to structurally similar benzofuran derivatives provide a clear and viable pathway. Key reactions for benzofuran ring formation, including Sonogashira coupling and Perkin rearrangement, have been effectively accelerated under microwave conditions. ias.ac.innih.govnih.gov

For instance, the synthesis of 2,3-disubstituted benzofurans has been achieved in a one-pot, three-component reaction using a microwave reactor, which significantly shortens reaction times and minimizes by-products compared to conventional heating. nih.govnih.gov A plausible microwave-assisted route to this compound could involve the coupling of a suitably substituted o-halophenol with a terminal alkyne, followed by cyclization. A key intermediate, such as 2-bromo-3,6-dimethoxyphenol, could be reacted with an acetylene (B1199291) source under palladium catalysis, with microwave heating expediting the coupling and subsequent ring-closure to form the benzofuran ring.

Furthermore, the Perkin rearrangement, which transforms a coumarin (B35378) into a benzofuran, has been shown to be highly efficient under microwave irradiation. nih.govnih.govwikipedia.org A relevant precursor, such as a 3-halo-5,8-dimethoxycoumarin, could be rapidly converted to a this compound-2-carboxylic acid derivative, which could then be further elaborated to the target compound. The reaction times for these rearrangements have been reported to decrease from several hours to mere minutes. nih.govnih.gov

Research on the synthesis of khellinone, a naturally occurring compound with a 6-hydroxy-4,7-dimethoxybenzofuran core, has also demonstrated the utility of microwave assistance. researchgate.net These studies underscore the potential for rapid and high-yield synthesis of this compound and its derivatives through microwave-promoted reactions.

Table 1: Comparison of Conventional and Microwave-Assisted Benzofuran Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Perkin Rearrangement | 3 hours | 5 minutes | High | nih.govnih.gov |

| Sonogashira Coupling/Cyclization | 12-24 hours | 10-30 minutes | Good to Excellent | nih.govias.ac.in |

| α,β-Unsaturated Compound Synthesis | 15-24 hours | 0.5-1 minute | Remarkable | oatext.com |

Atom Economy Maximization in Synthetic Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. semanticscholar.orgchemistry-teaching-resources.comdynamicscience.com.au A high atom economy indicates a more sustainable process with less waste generation. The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions where all reactant atoms are found in the product. dynamicscience.com.aumdpi.com

The calculation for atom economy is as follows:

Atom Economy (%) = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 omnicalculator.com

To illustrate the application of atom economy in the context of this compound synthesis, let's consider a plausible conventional synthetic route. A common method for synthesizing benzofurans is the reaction of a phenol with an α-bromoacetophenone followed by acid-catalyzed cyclization. For this compound, a potential synthesis could start from 2,5-dimethoxyphenol (B92355) and bromoacetaldehyde (B98955) diethyl acetal (B89532), followed by cyclization and dehydration.

Hypothetical Synthetic Route for Atom Economy Calculation:

Step 1: Williamson Ether Synthesis 2,5-Dimethoxyphenol + Bromoacetaldehyde diethyl acetal → 1-(2,2-diethoxyethoxy)-2,5-dimethoxybenzene + HBr

Step 2: Cyclization and Elimination 1-(2,2-diethoxyethoxy)-2,5-dimethoxybenzene → this compound + 2 Ethanol (B145695)

Let's analyze the atom economy of a more direct, albeit still multi-step, conceptual synthesis involving the reaction of 2,5-dimethoxyphenol with chloroacetyl chloride followed by intramolecular Friedel-Crafts acylation and subsequent reduction/dehydration. A key step in many benzofuran syntheses is the formation of a phenoxyacetyl chloride intermediate which then cyclizes.

Illustrative Atom Economy Calculation:

Consider a simplified addition reaction that could theoretically form a precursor to the benzofuran ring, which generally exhibits better atom economy than substitution or elimination reactions. chemistry-teaching-resources.com For example, a [4+2] cycloaddition, while not a standard route to this specific benzofuran, illustrates the principle.

A more practical example is the palladium-catalyzed coupling and cyclization, such as the Sonogashira reaction.

Reaction: 2-Iodo-3,6-dimethoxyphenol + Acetylene → this compound + HI

Desired Product: this compound (C₁₀H₁₀O₃), Molecular Weight ≈ 178.18 g/mol

Reactants:

2-Iodo-3,6-dimethoxyphenol (C₈H₇IO₃), Molecular Weight ≈ 294.04 g/mol

Acetylene (C₂H₂), Molecular Weight ≈ 26.04 g/mol

Total Mass of Reactants: 294.04 + 26.04 = 320.08 g/mol

By-product: Hydrogen Iodide (HI), Molecular Weight ≈ 127.91 g/mol

Atom Economy Calculation:

Atom Economy = (178.18 / 320.08) x 100 ≈ 55.7%

This calculation demonstrates that even in a relatively direct synthetic step, a significant portion of the reactant atoms ends up in by-products. Maximizing atom economy involves choosing synthetic pathways that minimize such waste. Addition reactions are ideal, and catalytic cycles that regenerate reagents are also highly beneficial. The development of new synthetic routes with higher atom economy is a key goal in modern organic synthesis to create more sustainable and cost-effective chemical processes. semanticscholar.orgomnicalculator.com

Advanced Spectroscopic and Analytical Characterization of 4,7 Dimethoxybenzofuran and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structures

High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing profound insights into the chemical environment of individual atoms and their connectivity within a molecule.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for the initial structural assessment of 4,7-dimethoxybenzofuran derivatives. The chemical shifts (δ) of the protons and carbons in the molecule provide a wealth of information about their electronic environment.

For instance, in a series of synthesized enaminone derivatives of 6-hydroxy-4,7-dimethoxybenzofuran, the ¹H-NMR spectra, typically recorded in DMSO-d6, reveal characteristic signals. ekb.eg The protons of the two methoxy (B1213986) groups at positions 4 and 7 generally appear as sharp singlets. For example, in 1-(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)-3-(phenylamino)prop-2-en-1-one, these signals are observed at δ 3.98 and 3.94 ppm. ekb.eg The furan (B31954) ring protons, H-2 and H-3, often present as doublets, with their coupling constants confirming their vicinal relationship. mdpi.comdergipark.org.tr Aromatic protons on substituted phenyl rings or other appended moieties exhibit complex multiplicity patterns (multiplets) in the aromatic region of the spectrum. ekb.eg

The ¹³C-NMR spectra provide complementary information. The carbonyl carbon of a ketone or enaminone functionality is typically observed at a downfield chemical shift, often in the range of δ 185-192 ppm. ekb.egmdpi.com The carbons of the methoxy groups resonate at higher field, typically around 60-62 ppm. ekb.eg The carbons of the benzofuran (B130515) core and any attached aromatic systems appear in the range of approximately δ 100-160 ppm, with their specific shifts influenced by the nature and position of substituents. ekb.eg

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~185.7 |

| Aromatic/Furan CH | ~6.5 - 8.2 | ~100 - 155 |

| Methoxy (OCH₃) | ~3.9 | ~61 |

| Hydroxyl (OH) | ~12.8 (exchangeable) | - |

| Amine (NH) | ~10.2 (exchangeable) | - |

Note: Data is generalized from typical values found in the literature for derivatives of this compound. ekb.eg

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for piecing together the complete molecular puzzle, especially for complex derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu It is instrumental in identifying adjacent protons, such as those on the furan ring or within alkyl chains of substituents. researchgate.net A cross-peak between two proton signals in a COSY spectrum confirms that they are coupled to each other. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). columbia.edu This is an incredibly powerful tool for assigning carbon signals based on the known assignments of their attached protons. columbia.edu Edited HSQC spectra can further differentiate between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique maps long-range (typically 2-4 bonds) correlations between protons and carbons. columbia.edu HMBC is vital for establishing the connectivity between different fragments of a molecule that are not directly bonded. For example, it can show correlations between the protons of the methoxy groups and the carbon atoms at positions 4 and 7, confirming their placement. researchgate.net It can also be used to link substituents to the benzofuran core by observing correlations between protons on the substituent and carbons on the core, and vice versa. researchgate.netresearchgate.net Key cross-peaks in an HMBC spectrum can confirm the connections between quaternary carbons and nearby protons, which is information not available from COSY or HSQC. researchgate.net

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as many derivatives of this compound. nih.govbeilstein-journals.org In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or other adducts, with minimal fragmentation. beilstein-journals.org This allows for the straightforward determination of the molecular weight of the synthesized compound. researchgate.netnih.gov The observation of the molecular ion peak is a critical first step in confirming the successful synthesis of the target molecule. mdpi.comajbasweb.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. measurlabs.com This high precision is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. iiarjournals.orglcms.cz For example, HRMS can definitively confirm the molecular formula of a newly synthesized this compound derivative, lending strong support to its proposed structure. iiarjournals.org The fragmentation patterns observed in HRMS can also be analyzed to further confirm the structure. The fragmentation of the ether bond is a common pathway observed for such compounds. googleapis.com

Table 2: Mass Spectrometry Data for a Representative this compound Derivative.

| Technique | Ionization Mode | Observed Ion | Information Gained |

| ESI-MS | Positive | [M+H]⁺ | Molecular Weight Confirmation |

| HRMS | Positive | [M+H]⁺ | Exact Mass and Elemental Composition |

Note: This table illustrates the typical application of these MS techniques.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. libretexts.org The IR spectrum of a this compound derivative will show characteristic absorption bands for the functional groups present. For example, a strong absorption band in the region of 1620-1720 cm⁻¹ is indicative of a carbonyl group (C=O). ekb.egdergipark.org.tr The presence of a hydroxyl group (-OH) is identified by a broad absorption band typically around 3100-3500 cm⁻¹. ekb.egajbasweb.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. dergipark.org.tr The C-O stretching vibrations of the methoxy groups and the furan ring also give rise to characteristic bands in the fingerprint region of the spectrum. eujournal.org

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. upi.edu The UV-Vis spectrum of a this compound derivative is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the aromatic system and any conjugated chromophores. The position and intensity of these absorption maxima (λ_max) can provide information about the extent of conjugation in the molecule. dergipark.org.trcolab.ws For example, the introduction of a cinnamoyl group to the benzofuran core will result in a significant red shift (shift to longer wavelength) of the absorption bands due to the extended π-conjugated system. dergipark.org.tr

Analysis of Characteristic Absorption Bands

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For benzofuran derivatives, including this compound, specific absorption bands in the IR spectrum correspond to the vibrations of its constituent bonds. acs.orgresearchgate.net

A derivative of this compound, 1-(6-Hydroxy-4,7-dimethoxy-benzofuran-5-yl)ethanone, exhibits characteristic IR absorption bands that confirm its structure. nih.gov These bands include stretches for the hydroxyl group (O-H), aromatic and aliphatic C-H bonds, the carbonyl group (C=O), and ether linkages (C-O). nih.govtu.edu.iqvscht.czudel.edu

The table below details the characteristic IR absorption bands for a derivative of this compound. nih.gov

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretch | 3436 | Strong, Broad |

| Aromatic C-H | Stretch | 3160, 3137 | Medium |

| Aliphatic C-H | Stretch | 2989, 2931, 2960, 2830 | Medium |

| Carbonyl (C=O) | Stretch | 1619 | Strong |

| Aromatic C=C | Stretch | 1586, 1471, 1444 | Medium-Strong |

| Ether (C-O) | Stretch | 1300, 1265 | Strong |

These characteristic absorption bands provide a spectral "fingerprint" for the molecule, allowing for its identification and the confirmation of its structural integrity. wisdomlib.org The presence of bands in the aromatic C-H stretching region (above 3000 cm⁻¹) and the aromatic C=C stretching region (1600-1400 cm⁻¹) are indicative of the benzofuran ring system. vscht.cz The strong absorptions corresponding to the C-O stretches of the methoxy groups are also key identifiers. udel.edu

Application in Reaction Monitoring and Kinetic Studies

Spectroscopic methods are crucial for monitoring the progress of chemical reactions involving this compound and for conducting kinetic studies to understand reaction mechanisms and rates. nih.govcetjournal.it Techniques like Thin-Layer Chromatography (TLC) are frequently used to monitor the consumption of starting materials and the formation of products in real-time. google.comtorvergata.itnih.govnih.govnih.gov

For instance, in the synthesis of benzofuran derivatives, TLC can be employed to track the conversion of reactants to products, signaling the completion of the reaction. google.comnih.govnih.gov This is a simple, rapid, and cost-effective method for qualitative reaction monitoring. orgchemboulder.comchromatographyonline.comlibretexts.org

Kinetic studies, which investigate the rate at which reactions occur, also rely on spectroscopic analysis. By measuring the change in concentration of reactants or products over time, typically through techniques like HPLC or UV-Vis spectroscopy, researchers can elucidate reaction mechanisms. For example, studies on the Perkin rearrangement to form benzofuran-2-carboxylic acids have utilized kinetic data to propose a two-stage reaction mechanism. nih.gov Such studies are fundamental for optimizing reaction conditions to improve yields and efficiency. cetjournal.itnih.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of synthesized compounds. tandfonline.commoravek.comtorontech.com High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely used in the analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. moravek.comtorontech.com It is particularly valuable for determining the purity of synthesized benzofuran derivatives. nih.govmoravek.com

In the analysis of derivatives of this compound, HPLC is employed to ensure the absence of contaminants, which is critical for their use in further research and development. moravek.com For example, the purity of 1-(6-Hydroxy-4,7-dimethoxy-benzofuran-5-yl)ethanone and its subsequent derivatives was confirmed to be high (95-100%) using HPLC analysis. nih.govresearchgate.netresearchgate.net

A typical HPLC method for analyzing these compounds involves a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution. nih.govsielc.comsemanticscholar.org Detection is often performed using a UV-PDA detector. nih.gov

The table below summarizes the HPLC parameters used for the purity analysis of some this compound derivatives. nih.gov

| Compound | Column | Mobile Phase | Flow Rate | Detection | Purity (%) | Retention Time (t_R) (min) |

| 1-(6-Hydroxy-4,7-dimethoxy-benzofuran-5-yl)ethanone | Chromolith C-18e | Acetonitrile:Water (90:10) | 1 mL/min | UV-PDA | 99 | 4.6 |

| 3-(2,4-Difluoro-phenyl)-1-(6-hydroxy-4,7-dimethoxy-benzofuran-5-yl)-propenone | Chromolith C-18e | Not specified | Not specified | Not specified | 98 | 42.4 |

| 1-(6-Hydroxy-4,7-dimethoxybenzofuran-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Chromolith C-18e | Not specified | Not specified | Not specified | 100 | 5.3 |

The retention time (t_R) is a characteristic parameter for a specific compound under defined chromatographic conditions and can be used for its identification. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another vital analytical technique for the separation and identification of volatile and semi-volatile compounds. researchgate.netelgalabwater.com It is widely used in the analysis of benzofuran derivatives. researchgate.netchimicatechnoacta.ruekb.egdrugbank.com

The combination of GC with MS provides a powerful tool for both qualitative and quantitative analysis. GC separates the components of a mixture, and the mass spectrometer provides detailed structural information, aiding in the definitive identification of the compounds. elgalabwater.com This technique is particularly useful for identifying isomers of benzofuran derivatives that may be difficult to distinguish by other methods. chimicatechnoacta.ru

In the context of this compound, GC-MS can be used to analyze reaction mixtures, identify byproducts, and confirm the structure of the final products. mdpi.comclockss.org For example, the mass spectra of synthesized benzofuran derivatives obtained via GC-MS confirm their molecular formulas by showing the correct parent ion peaks. mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for the qualitative analysis of mixtures. orgchemboulder.comchromatographyonline.comlibretexts.org It is frequently employed to monitor the progress of chemical reactions involving the synthesis of this compound and its derivatives. wisdomlib.orggoogle.comtorvergata.itnih.govnih.govnih.govcu.edu.eg

By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of products over time. torvergata.itnih.govnih.gov This allows for the determination of the reaction's endpoint, preventing unnecessary reaction time and potential side reactions. google.comnih.gov

TLC is also used as a preliminary method to determine the appropriate solvent system for purification by column chromatography. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for its identification by comparison with a known standard. orgchemboulder.com

Computational and Theoretical Chemistry Studies of 4,7 Dimethoxybenzofuran

Electronic Structure Analysis

The analysis of a molecule's electronic structure is fundamental to predicting its chemical behavior. Methods such as Density Functional Theory (DFT) are commonly employed to investigate the distribution of electrons and the nature of molecular orbitals in benzofuran (B130515) derivatives. mdpi.comresearcher.life

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. biointerfaceresearch.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. biointerfaceresearch.com For benzofuran derivatives, these calculations are typically performed using DFT methods, such as B3LYP, to understand their reactivity and electronic properties. researchgate.net While specific values for 4,7-dimethoxybenzofuran are not published, the table below illustrates the typical data generated in such an analysis.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| ΔE (Gap) | ELUMO - EHOMO | 4.6 |

| This table presents illustrative data to show how HOMO-LUMO gap calculations are typically reported. The values are not specific to this compound. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents areas of neutral potential.

For benzofuran derivatives, MEP maps are used to identify reactive sites for electrophilic and nucleophilic reactions. researchgate.net In this compound, one would expect the oxygen atoms of the methoxy (B1213986) groups and the furan (B31954) ring to be regions of high electron density (red), indicating their role as potential sites for electrophilic attack or hydrogen bonding. The aromatic protons and regions near the carbon atoms would likely show positive or neutral potentials.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer events between filled (donor) and empty (acceptor) orbitals. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (Ofuran) | π* (C=C) | Value |

| LP (Omethoxy) | σ* (Cring-Cmethyl) | Value |

| π (C=C) | π* (C=C) | Value |

| This table illustrates the type of data generated from an NBO analysis. "LP" denotes a lone pair. The values are placeholders and not actual calculated data for this compound. |

Molecular Electrostatic Potential (MEP) Mapping

Reaction Pathway and Mechanism Elucidation via Quantum Mechanical Calculations

Quantum mechanical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most energetically favorable pathway from reactants to products. ekb.eg

A transition state (TS) is a high-energy, unstable configuration that molecules pass through during a chemical reaction. It represents the point of maximum energy along the reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. Identifying the structure and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate.

Computational methods can locate and characterize transition state structures. A key feature of a calculated TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. Such studies are vital for understanding reactions involving the benzofuran scaffold, for instance, in its synthesis or subsequent functionalization. nih.gov

An energetic profile, or reaction coordinate diagram, plots the change in energy as reactants are converted into products. ekb.eg The x-axis represents the reaction coordinate (a measure of the progress of the reaction), and the y-axis represents the potential energy. The profile shows the relative energies of the reactants, products, any intermediates, and the transition states that connect them.

Transition State Characterization

Conformational Analysis and Intermolecular Interactions

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in understanding the three-dimensional structure and non-covalent interactions of benzofuran derivatives. While specific conformational analyses for this compound are not extensively detailed in the available research, studies on closely related derivatives like khellinone (B1209502) (5-acetyl-6-hydroxy-4,7-dimethoxybenzofuran) and visnaginone (B8781550) provide significant insights. researchgate.net

The rotation of the methoxy groups around the C-O bond is a key factor in determining the conformational landscape of these molecules. For instance, in khellinone, DFT calculations have identified multiple stable conformers arising from the rotation of the methoxy group at the C4 position. researchgate.net The most stable conformer in the gas phase is consistent with the solid-state structure determined by X-ray crystallography, where the oxygen and carbon atoms of the substituents are nearly coplanar with the aromatic ring. researchgate.net This planarity is often stabilized by intramolecular hydrogen bonds, such as the O-H···O interaction observed in khellinone, which has a calculated energy of around 18 kcal/mol. researchgate.net For this compound, which lacks the acetyl and hydroxyl groups of khellinone, the conformational preferences would primarily be governed by the orientation of the two methoxy groups, aiming to minimize steric hindrance and optimize electronic interactions with the benzofuran ring.

Table 1: Calculated Conformational Data for Khellinone (a derivative of this compound)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-O-C) |

| Most Stable | 0.0 | ~0° |

| Secondary Minimum 1 | 0.3 | ~180° |

| Secondary Minimum 2 | 1.8 | Varies |

Data derived from studies on khellinone, a related derivative. researchgate.net

Photophysical and Optoelectronic Properties from Theoretical Perspectives

The photophysical and optoelectronic properties of benzofuran derivatives have been a subject of theoretical investigation, often in the context of their potential applications in materials science. mdpi.comresearchgate.net These studies typically employ quantum computational chemistry methods, such as DFT and Time-Dependent DFT (TD-DFT), to calculate key parameters that govern the interaction of these molecules with light and their charge transport characteristics. scielo.org.mx

Theoretical studies on benzofuran derivatives often focus on calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.comresearchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule. scielo.org.mx A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and is often associated with enhanced reactivity and potential for applications in optoelectronic devices. For some organic compounds studied with similar methodologies, band gap energies have been calculated to be in the range of 3.42 to 4.17 eV. scielo.org.mxscielo.org.mx

Table 2: Theoretically Calculated Optoelectronic Properties for a Representative Organic Semiconductor

| Property | Calculated Value |

| HOMO Energy | Varies with method |

| LUMO Energy | Varies with method |

| Band Gap Energy (eV) | 3.42 - 4.17 |

| Refractive Index | Dependent on band gap |

Data represents typical values for organic semiconductors and is not specific to this compound. scielo.org.mxscielo.org.mx

Reactivity and Reaction Mechanisms of 4,7 Dimethoxybenzofuran

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core

The benzofuran core of 4,7-dimethoxybenzofuran is susceptible to electrophilic aromatic substitution, with the positions of attack influenced by the activating methoxy (B1213986) groups.

A key example of this reactivity is observed in the synthesis of functionalized derivatives. Regioselective bromination of 2,5-dimethoxyphenol (B92355) with N-bromosuccinimide (NBS) exclusively yields the C-4 bromo derivative, a precursor to the benzofuran system. This selectivity is attributed to the strong para-directing effect of the phenolic hydroxyl group. mdpi.com Following this, the formation of the benzofuran ring itself can be achieved via an intramolecular electrophilic aromatic substitution (a cyclization) using reagents like polyphosphoric acid (PPA). mdpi.com For instance, an aryl ether precursor was cyclized to afford a 5-bromo-4,7-dimethoxybenzofuran derivative in a 50% yield. mdpi.com

These reactions highlight how electrophilic substitution is a fundamental process for both constructing the benzofuran scaffold and for its subsequent functionalization, guided by the electronic effects of the substituents on the benzene (B151609) ring.

Nucleophilic Addition and Substitution Reactions

Derivatives of this compound serve as versatile electrophiles in reactions with a wide array of nucleophiles, leading to the synthesis of complex heterocyclic systems. The presence of electrophilic centers, often introduced through prior functionalization, facilitates these transformations.

A prominent example involves the reaction of 2-chloro-5-[(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)carbonyl]pyridine-3-carbonitrile with various binucleophiles. mdpi.comresearchgate.netresearchgate.net This substrate reacts with hydrazines to yield pyrazolo[3,4-b]pyridines through nucleophilic addition to the nitrile group, followed by ring closure and elimination of HCl. mdpi.comresearchgate.net Similarly, reactions with 1,3-N,N-binucleophiles like 3-amino-1,2,4-triazole and 5-amino-1H-tetrazole produce angular fused systems such as pyrido[3,2-e] mdpi.comsmolecule.comvulcanchem.comtriazolo[4,3-a]pyrimidine and pyrido[3,2-e] mdpi.comsmolecule.comvulcanchem.comtetrazolo[1,5-a]pyrimidine. mdpi.comresearchgate.net

Furthermore, 1,3-C,N-binucleophiles, including cyanoacetamides, react to furnish 1,8-naphthyridines. mdpi.comresearchgate.netgrafiati.com The reaction of chalcone (B49325) derivatives of this compound with hydrazine (B178648) hydrate (B1144303) is another key example, proceeding via a 1,4-addition (Michael addition) to the α,β-unsaturated carbonyl system, followed by cyclization and rearrangement to form pyrazoline rings. ajbasweb.comjst.go.jpjst.go.jp The methoxy groups themselves on the benzofuran ring can also undergo nucleophilic substitution under specific acidic or basic conditions. vulcanchem.com

The table below summarizes various nucleophilic reactions involving derivatives of this compound.

| Electrophilic Substrate Derivative | Nucleophile(s) | Product Type(s) | Reference(s) |

| 2-Chloro-5-[(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)carbonyl]pyridine-3-carbonitrile | Hydrazines (e.g., 7-chloro-4-hydrazinylquinoline) | Pyrazolo[3,4-b]pyridines | mdpi.comresearchgate.net |

| 2-Chloro-5-[(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)carbonyl]pyridine-3-carbonitrile | 1,3-N,N-Binucleophiles (e.g., 3-amino-1,2,4-triazole, 5-amino-1H-tetrazole) | Angular Pyrido-pyrimidines | mdpi.comresearchgate.net |

| 2-Chloro-5-[(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)carbonyl]pyridine-3-carbonitrile | 1,3-C,N-Binucleophiles (e.g., cyanoacetamide) | 1,8-Naphthyridines | mdpi.comresearchgate.net |

| 2-Chloro-5-[(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)carbonyl]pyridine-3-carbonitrile | 5-Aminopyrazoles | Pyrazolo[3,4-b] smolecule.comidosi.orgnaphthyridines | mdpi.comresearchgate.net |

| 1-(6-Hydroxy-4,7-dimethoxybenzofuran-5-yl)-3-(aryl)prop-2-en-1-one (Chalcone) | Hydrazine Hydrate | Pyrazolines | ajbasweb.comjst.go.jpjst.go.jp |

| 1-(6-Hydroxy-4,7-dimethoxybenzofuran-5-yl)-3-(aryl)prop-2-en-1-one (Chalcone) | Phenylhydrazine (B124118) | N-Phenylpyrazolines | ajbasweb.com |

| 4,7-Dimethoxy-5-acetyl-6-hydroxybenzofuran | Elemental Sulfur, Triethylamine | 2-Aminothiophen-3-carbonitriles | idosi.org |

| This compound | Alkyl Halides | Alkylated Derivatives | smolecule.com |

Cycloaddition Reactions Involving the Furan (B31954) Moiety

The furan moiety within the this compound structure can participate in cycloaddition reactions, a key strategy for constructing more complex, fused heterocyclic systems. These reactions leverage the diene character of the furan ring.

While specific examples detailing cycloadditions directly on the unsubstituted this compound are not extensively documented in the provided context, the formation of pyrazoline derivatives from chalcones represents a related and important cyclization process. ajbasweb.comjst.go.jp In these reactions, a chalcone derived from this compound undergoes a condensation reaction with hydrazine. This is not a direct cycloaddition to the benzofuran's furan ring, but rather a cyclization involving the α,β-unsaturated ketone side chain. The reaction proceeds via nucleophilic attack by hydrazine on the β-carbon, followed by intramolecular cyclization and dehydration to form the five-membered pyrazoline ring. ajbasweb.comjst.go.jp

Modern synthetic methodologies like ring-closing metathesis (RCM) are also employed to create benzo-fused heterocyclic systems, which can be conceptually related to cycloaddition strategies. core.ac.ukscribd.com For instance, the Chauvin mechanism for olefin metathesis involves a [2+2] cycloaddition between a metal carbene and an olefin to form a metallacyclobutane intermediate, which then undergoes cycloreversion. scribd.com These advanced methods are used to synthesize a variety of benzo-fused heterocycles, demonstrating the broader applicability of cyclization and cycloaddition strategies in this area of chemistry. core.ac.ukscribd.com

Oxidation and Reduction Pathways

Functional groups attached to the this compound core can be readily modified through oxidation and reduction reactions, providing access to a range of derivatives with different electronic and biological properties.

A common synthetic sequence involves the reduction of a carbonyl group followed by oxidation. For example, methyl this compound-5-carboxylate can be reduced to the corresponding primary alcohol, (this compound-5-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in diethyl ether. mdpi.comresearchgate.net The resulting alcohol can then be oxidized to This compound-5-carbaldehyde (B14886969) using pyridinium (B92312) chlorochromate (PCC) in dichloromethane. mdpi.com

Selective oxidation of other positions is also possible. The C-3 methyl group of a benzofuran derivative was oxidized using selenium dioxide (SeO₂), yielding a mixture of the corresponding primary alcohol and aldehyde. mdpi.com Furthermore, other functional groups on the scaffold exhibit predictable redox behavior. A hydroxyl group can be oxidized to a ketone or quinone, while a carboxamide group is reducible to an amine using reagents like LiAlH₄. vulcanchem.com

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| Methyl this compound-5-carboxylate | LiAlH₄ | (this compound-5-yl)methanol | Reduction | mdpi.comresearchgate.net |

| (this compound-5-yl)methanol | PCC | This compound-5-carbaldehyde | Oxidation | mdpi.com |

| 3-Methyl-4,7-dimethoxybenzofuran derivative | SeO₂ | 3-Hydroxymethyl and 3-Formyl derivatives | Oxidation | mdpi.com |

| 6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide | LiAlH₄ | Corresponding Amine | Reduction | vulcanchem.com |

| 6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide | KMnO₄ | Ketone or Quinone | Oxidation | vulcanchem.com |

Rearrangement Reactions

Rearrangements are a key feature in the synthesis of complex heterocyclic structures from this compound precursors. These reactions often occur sequentially after an initial addition or condensation step, leading to thermodynamically more stable products.

One notable example is a ring-opening-ring-closing (ROR) rearrangement. The reaction of 4,7-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde with nucleophiles like (1H-benzo[d]imidazol-2-yl)methanamine proceeds via this pathway in the presence of alcoholic potassium hydroxide (B78521) to yield complex benzofuran methanone (B1245722) derivatives. nih.gov

In the synthesis of thieno[2,3-b]pyridine (B153569) derivatives, the reaction of a 2-aminothiophen-3-carbonitrile derivative with phenyl isothiocyanate initially forms a thiourea (B124793) intermediate. This intermediate then cyclizes and undergoes a rearrangement to form the most stable isomeric thienopyrimidine product. idosi.org Similarly, the formation of pyrazoline rings from chalcones involves a rearrangement step following the initial 1,4-addition and cyclization. jst.go.jp These rearrangements are crucial for achieving the final, stable heterocyclic architectures.

Functional Group Transformations

The functional groups on the this compound scaffold can be readily transformed to create a diverse library of derivatives. These transformations are essential for modulating the compound's properties for various applications.

A key two-step transformation is the conversion of a methoxycarbonyl group at the C-5 position into a formyl group. This is accomplished by reduction of the ester to a primary alcohol with LiAlH₄, followed by oxidation to the aldehyde with PCC. mdpi.comresearchgate.net Alternatively, a 5-bromo derivative can be converted to the 5-formyl compound via a halogen-metal exchange with butyllithium (B86547) (BuLi) followed by quenching with dimethylformamide (DMF). mdpi.com

Other important transformations include:

Alkylation: The core can be alkylated using alkyl halides in the presence of a base like potassium carbonate to produce derivatives with modified properties. smolecule.com

Amidation: A carboxylic acid group, such as in 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid, can be converted to its acid chloride with thionyl chloride (SOCl₂) and subsequently reacted with ammonia (B1221849) to form the corresponding carboxamide. vulcanchem.com

Hydrolysis: A carboxamide can be hydrolyzed back to a carboxylic acid under acidic conditions (H₃O⁺). vulcanchem.com

Etherification: A phenolic hydroxyl group can be converted into an ether, as seen in the synthesis of 5-acetyl-6-(2-bromoethoxy)-4,7-dimethoxybenzofuran by reacting the corresponding 6-hydroxy precursor with 1,2-dibromoethane (B42909) and potassium carbonate. researchgate.net This bromoalkoxy derivative can then be further functionalized by substitution with various amines, such as arylpiperazines. smolecule.comresearchgate.net

These transformations demonstrate the versatility of the this compound core as a scaffold for building a wide range of more complex molecules. smolecule.com

Synthetic Utility and Derivatization Strategies of 4,7 Dimethoxybenzofuran

Functionalization of the Benzofuran (B130515) Core at Specific Positions (e.g., C2, C5, C7)

The strategic functionalization of the 4,7-dimethoxybenzofuran core at specific carbon atoms is a key step in the synthesis of its derivatives. The electron-donating nature of the two methoxy (B1213986) groups directs electrophilic substitution and metalation reactions to specific positions, enabling chemists to introduce a variety of functional groups.

The C7 position of 4,6-dimethoxybenzofurans, a closely related analogue, has been shown to be susceptible to electrophilic substitution. For instance, Vilsmeier-Haack formylation has been successfully employed to introduce a formyl group at the C7 position of 4,6-dimethoxybenzofurans. researchgate.netnih.gov This reaction provides a valuable handle for further synthetic transformations. While direct examples for this compound are less common in the provided literature, the principles of directed ortho-metalation and electrophilic aromatic substitution suggest that the positions adjacent to the methoxy groups are activated.

Functionalization at the C5 position is often achieved through multi-step sequences. For example, derivatives such as 4,7-dimethoxy-5-acetyl-6-hydroxybenzofuran (commonly known as khellinone) are frequently used as starting materials. dergipark.org.trajbasweb.com This khellinone (B1209502) can be prepared by the alkaline hydrolysis of khellin, a naturally occurring furanochromone. dergipark.org.tr The acetyl group at the C5 position serves as a versatile precursor for the construction of various heterocyclic rings.

The C2 position of the furan (B31954) ring can also be functionalized. The synthesis of C2-linked molecules can be achieved through modern synthetic methodologies. While not specific to this compound, general strategies for C2-functionalization of furan rings often involve lithiation followed by quenching with an electrophile, or through transition metal-catalyzed cross-coupling reactions. nih.gov The development of such methods for the this compound scaffold would further expand its synthetic utility.

Synthesis of Complex Heterocyclic Systems Incorporating the this compound Scaffold

The this compound moiety serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These derivatization strategies often leverage the reactivity of functional groups introduced onto the benzofuran core.

Annulated Pyridines and Naphthyridines

A key precursor for the synthesis of annulated pyridines and naphthyridines is 2-chloro-5-[(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)carbonyl]pyridine-3-carbonitrile. mdpi.comresearcher.liferesearchgate.netresearchgate.netdntb.gov.ua This versatile intermediate can be subjected to a variety of cyclization reactions to afford a range of fused heterocyclic systems.

For instance, reaction of this chloropyridinecarbonitrile derivative with various hydrazines leads to the formation of pyrazolo[3,4-b]pyridines. mdpi.comresearchgate.net Treatment with 1,3-N,N-binucleophiles such as 3-amino-1,2,4-triazole and 5-amino-1H-tetrazole yields angularly fused systems like pyrido[3,2-e] mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyrimidine and pyrido[3,2-e] mdpi.comCurrent time information in Bangalore, IN.researchgate.nettetrazolo[1,5-a]pyrimidine, respectively. mdpi.comresearcher.liferesearchgate.net

Furthermore, reaction with 1,3-C,N-binucleophiles like cyanoacetamides furnishes 1,8-naphthyridines. researcher.liferesearchgate.net The use of 5-aminopyrazoles as the binucleophile results in the formation of pyrazolo[3,4-b] ajbasweb.comCurrent time information in Bangalore, IN.naphthyridines. mdpi.comresearchgate.net Finally, condensation with 6-aminouracils as cyclic enamines provides access to pyrimido[4,5-b] ajbasweb.comCurrent time information in Bangalore, IN.naphthyridines. mdpi.comresearchgate.net

Table 1: Synthesis of Annulated Pyridines and Naphthyridines

| Starting Material | Reagent | Product | Reference(s) |

|---|---|---|---|

| 2-Chloro-5-[(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)carbonyl]pyridine-3-carbonitrile | Hydrazines | Pyrazolo[3,4-b]pyridines | mdpi.comresearchgate.net |

| 2-Chloro-5-[(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)carbonyl]pyridine-3-carbonitrile | 3-Amino-1,2,4-triazole | Pyrido[3,2-e] mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyrimidine | mdpi.comresearcher.liferesearchgate.net |

| 2-Chloro-5-[(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)carbonyl]pyridine-3-carbonitrile | 5-Amino-1H-tetrazole | Pyrido[3,2-e] mdpi.comCurrent time information in Bangalore, IN.researchgate.nettetrazolo[1,5-a]pyrimidine | mdpi.comresearcher.liferesearchgate.net |

| 2-Chloro-5-[(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)carbonyl]pyridine-3-carbonitrile | Cyanoacetamides | 1,8-Naphthyridines | researcher.liferesearchgate.net |

| 2-Chloro-5-[(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)carbonyl]pyridine-3-carbonitrile | 5-Aminopyrazoles | Pyrazolo[3,4-b] ajbasweb.comCurrent time information in Bangalore, IN.naphthyridines | mdpi.comresearchgate.net |

Thiadiazole Derivatives

Thiadiazole derivatives incorporating the this compound scaffold can be synthesized from 1-(this compound-5-yl)ethan-1-one derivatives. researchgate.net A common strategy involves the condensation of these ketones with alkyl hydrazine (B178648) carbodithioates, followed by heterocyclization with hydrazonoyl halides. researchgate.net This approach allows for the construction of 3-aryl-2,3-dihydro-1,3,4-thiadiazoles. The reaction can be carried out under green conditions, such as grinding in a solvent-free environment. researchgate.net

Another route to thiadiazole derivatives involves the reaction of thiols with 2-bromo-5-nitrothiazole. nih.gov While not directly demonstrated with a this compound-containing thiol, this method offers a potential pathway for the synthesis of such compounds.

Chalcone (B49325) Derivatives

Chalcones are important intermediates in the synthesis of various flavonoids and other heterocyclic compounds. Chalcones bearing the 6-hydroxy-4,7-dimethoxybenzofuran-5-yl moiety are readily prepared via a Claisen-Schmidt condensation. dergipark.org.trajbasweb.comjst.go.jprjpbcs.comekb.egresearchgate.netresearchgate.net This reaction involves the base-catalyzed condensation of 4,7-dimethoxy-5-acetyl-6-hydroxybenzofuran (khellinone) with various aromatic aldehydes. ajbasweb.com The resulting chalcones, which are 1-(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)-3-arylprop-2-en-1-ones, serve as versatile precursors for the synthesis of other heterocyclic systems. ajbasweb.com

For example, a bis-chalcone has been synthesized by reacting khellinone with terephthalaldehyde (B141574) in the presence of sodium hydroxide (B78521). dergipark.org.tr

Table 2: Synthesis of Chalcone Derivatives

| Khellinone Derivative | Aldehyde | Product | Reference(s) |

|---|---|---|---|

| 4,7-Dimethoxy-5-acetyl-6-hydroxybenzofuran | Aryl aldehydes | 1-(6-Hydroxy-4,7-dimethoxybenzofuran-5-yl)-3-arylprop-2-en-1-ones | ajbasweb.com |

Pyrazoline Derivatives

Pyrazoline heterocycles can be efficiently synthesized from the chalcone derivatives of this compound. The α,β-unsaturated ketone system of the chalcone is susceptible to cyclocondensation reactions with hydrazine derivatives.

Reacting the chalcones with hydrazine hydrate (B1144303) in ethanol (B145695) leads to the formation of 1H-pyrazoline derivatives. ajbasweb.comekb.egresearchgate.net If the reaction is carried out in glacial acetic acid with hydrazine hydrate, N-acetylpyrazolines are obtained. ajbasweb.comresearchgate.net Furthermore, the use of phenylhydrazine (B124118) as the reagent yields N-phenylpyrazoline derivatives. ajbasweb.comresearchgate.net These reactions provide a straightforward method to access a variety of substituted pyrazolines attached to the this compound core.

Table 3: Synthesis of Pyrazoline Derivatives from Chalcones

| Chalcone Derivative | Reagent | Product | Reference(s) |

|---|---|---|---|

| 1-(6-Hydroxy-4,7-dimethoxybenzofuran-5-yl)-3-arylprop-2-en-1-one | Hydrazine hydrate (in ethanol) | 4,7-Dimethoxy-5-(5-aryl-1H-pyrazolin-3-yl)benzofuran-6-ol | ajbasweb.comekb.egresearchgate.net |

| 1-(6-Hydroxy-4,7-dimethoxybenzofuran-5-yl)-3-arylprop-2-en-1-one | Hydrazine hydrate (in acetic acid) | 4,7-Dimethoxy-5-(5-aryl-N-acetylpyrazolin-3-yl)benzofuran-6-ol | ajbasweb.comresearchgate.net |

Benzimidazolylbenzofuran Derivatives

The fusion of a benzimidazole (B57391) ring system with the this compound scaffold leads to novel hybrid molecules. The synthesis of these derivatives starts with the preparation of 5-(1H-benzo[d]imidazol-2-yl)-4,7-dimethoxybenzofuran-6-ol. eujournal.orgeujournal.org This key intermediate is synthesized via the Philips' method, which involves the reaction of o-phenylenediamine (B120857) with 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid. eujournal.org

This benzimidazolylbenzofuran derivative can be further functionalized. For instance, it can undergo a Mannich reaction with formaldehyde (B43269) and various primary or secondary amines to yield a series of Mannich bases. eujournal.orgeujournal.org When bifunctional amines like 1,4-phenylenediamine or piperazine (B1678402) are used in the Mannich reaction, 1,4-disubstituted benzene (B151609) or piperazine derivatives are formed, respectively. eujournal.orgeujournal.org

Quinones

The conversion of this compound to its corresponding quinone, benzofuran-4,7-dione, is a significant synthetic transformation. Quinones derived from a benzofuran core are of interest due to their presence in various natural products and their potential as biologically active molecules. neu.edu.tr The electron-rich nature of the this compound ring system presents challenges for direct oxidation to the quinone form, often requiring multi-step strategies to achieve the desired product.

A common approach to synthesizing benzofuran-4,7-quinones involves the introduction of functional groups at specific positions on the benzofuran ring, which can then be converted into the quinone structure. For instance, a strategy analogous to that used for related dimethoxybenzofurans can be employed. Research on 4,6-dimethoxybenzofurans has demonstrated a successful pathway to the corresponding 4,7-quinones. researchgate.net This method involves an initial formylation reaction at a vacant, activated position on the aromatic ring, followed by an oxidation step.

One established method for this type of transformation is the Dakin oxidation. This reaction converts an ortho- or para-hydroxybenzaldehyde or acetophenone (B1666503) into a hydroquinone, which can be readily oxidized to the corresponding quinone. researchgate.net A plausible synthetic route for converting this compound to its quinone would first involve the introduction of a formyl group. Subsequently, demethylation and oxidation steps would yield the final benzofuran-4,7-dione.

The table below outlines a representative multi-step synthesis for a benzofuran-4,7-quinone, based on established chemical transformations for analogous compounds. researchgate.net

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Formylation | Vilsmeier-Haack (e.g., POCl₃, DMF) | 5-Formyl-4,7-dimethoxybenzofuran |

| 2 | Dakin Oxidation | Hydrogen peroxide, base (e.g., NaOH) | This compound-5-ol |

| 3 | Oxidation | Oxidizing agent (e.g., Fremy's salt, Salcomine) | This compound-5-quinone |

This table presents a proposed synthetic pathway. The reactivity and regioselectivity would need to be confirmed experimentally for the this compound substrate.

Preparation of Oligomers and Polymeric Structures with this compound Units

The incorporation of this compound units into oligomers and polymers is an area of interest for materials science, particularly for developing novel π-conjugated systems with specific electronic and photophysical properties. nih.gov While the direct polymerization of this compound itself is not extensively documented, its structure lends itself to strategies commonly used for creating conjugated polymers from other 4,7-disubstituted heterocyclic monomers. beilstein-journals.orgmdpi.com

These methods typically require the pre-functionalization of the monomer with reactive groups, such as halogens (e.g., bromine) or boronic esters, at the desired positions for polymerization (e.g., positions 2 and 5 or 2 and 6). nih.gov Cross-coupling reactions are the cornerstone for synthesizing such polymers, allowing for the systematic construction of a polymer backbone. beilstein-journals.org

Key polymerization techniques that could be applied to suitably functionalized this compound monomers include:

Suzuki Coupling: Reaction of a di-bromo-functionalized this compound with a diboronic acid or ester comonomer in the presence of a palladium catalyst. mdpi.com

Stille Coupling: Polymerization of a di-bromo-functionalized this compound with an organotin comonomer, also catalyzed by palladium. nih.gov

Yamamoto Coupling: A nickel-catalyzed reaction that involves the dehalogenative coupling of di-halo-functionalized monomers. beilstein-journals.org

These strategies have been successfully used to create polymers from monomers with similar 4,7-disubstitution patterns, such as 4,7-dibromo-2H-benzo[d] researchgate.netresearchgate.netresearchgate.nettriazole. mdpi.com By alternating the this compound unit with other aromatic or heteroaromatic units (comonomers), a variety of donor-acceptor copolymers can be synthesized. The properties of the resulting polymers, such as their solubility, molecular weight, and electronic characteristics, can be tuned by the choice of comonomer and the specific polymerization method used. beilstein-journals.orgmdpi.com

The table below summarizes potential polymerization strategies involving a hypothetical functionalized this compound monomer.

| Polymerization Method | Functionalized Monomer | Typical Comonomer | Resulting Structure Type |

| Suzuki Coupling | 2,5-Dibromo-4,7-dimethoxybenzofuran | Fluorene-2,7-diboronic acid | Alternating copolymer |

| Stille Coupling | 4,7-Dibromo-2-(trimethylstannyl)benzofuran | 2,5-bis(trimethylstannyl)thiophene | Alternating copolymer |

| Yamamoto Coupling | 2,5-Dibromo-4,7-dimethoxybenzofuran | N/A (self-condensation) | Homopolymer |

This table illustrates potential applications of standard polymerization reactions to create polymers containing the this compound unit.

The development of such polymers could lead to new materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where the electron-donating nature of the dimethoxybenzofuran unit can be exploited. nih.govmdpi.com

Applications in Materials Science and Advanced Organic Synthesis

Building Blocks for Advanced Organic Materials

The rigid, planar structure of the benzofuran (B130515) core, combined with the electron-donating nature of its two methoxy (B1213986) groups, makes 4,7-dimethoxybenzofuran and its derivatives excellent building blocks for a variety of advanced organic materials. smolecule.comvulcanchem.com In materials chemistry, a chemical building block is a molecule that can be systematically assembled into larger, more complex structures, such as polymers or supramolecular complexes. The furan (B31954) moiety itself is a versatile synthon, prized for its unique reactivity and ability to be converted into various other ring systems. acs.org